![molecular formula C22H28N4O3 B14478976 ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French] CAS No. 72004-04-7](/img/structure/B14478976.png)
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone is a complex organic compound that features a morpholine ring, phenyl group, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone typically involves multiple steps, starting with the preparation of the morpholine ring and the phenyl group. The oxime functional group is introduced through a reaction with hydroxylamine. The detailed synthetic route and reaction conditions can vary, but generally involve:
Formation of the Morpholine Ring: This can be achieved by the dehydration of diethanolamine with concentrated sulfuric acid.
Introduction of the Phenyl Group: This step often involves a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Oxime Formation: The oxime group is typically introduced by reacting the corresponding ketone with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone involves its interaction with specific molecular targets and pathways. The morpholine ring and oxime group can interact with enzymes and receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Phenylboronic Acid: Contains a phenyl group and is used in similar chemical reactions.
N-morpholino-2-ethylamine: Shares the morpholine and ethylamine components.
Propriétés
Numéro CAS |
72004-04-7 |
|---|---|
Formule moléculaire |
C22H28N4O3 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-[(E)-1-(4-aminophenyl)ethylideneamino]oxy-N-(2-morpholin-4-ylethyl)-N-phenylacetamide |
InChI |
InChI=1S/C22H28N4O3/c1-18(19-7-9-20(23)10-8-19)24-29-17-22(27)26(21-5-3-2-4-6-21)12-11-25-13-15-28-16-14-25/h2-10H,11-17,23H2,1H3/b24-18+ |
Clé InChI |
GXFQHWMQDIDQAK-HKOYGPOVSA-N |
SMILES isomérique |
C/C(=N\OCC(=O)N(CCN1CCOCC1)C2=CC=CC=C2)/C3=CC=C(C=C3)N |
SMILES canonique |
CC(=NOCC(=O)N(CCN1CCOCC1)C2=CC=CC=C2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


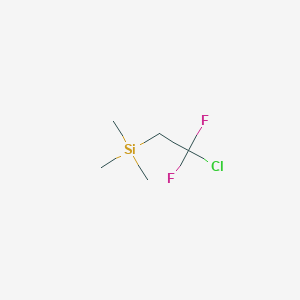
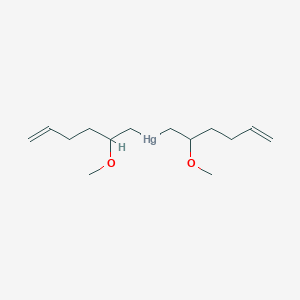
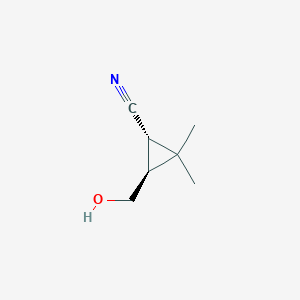
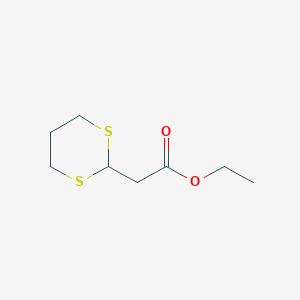
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
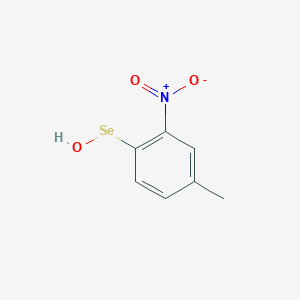
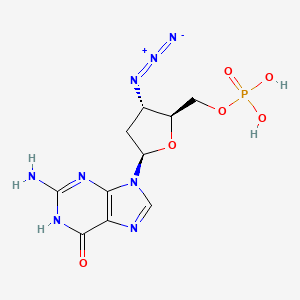
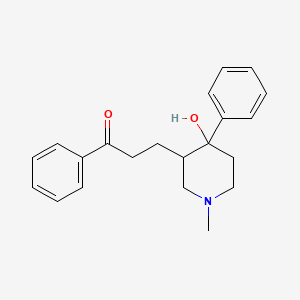


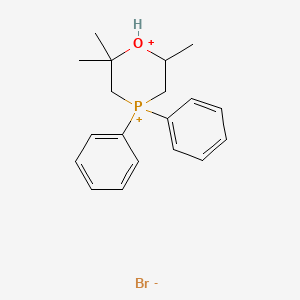
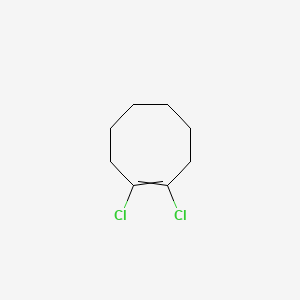
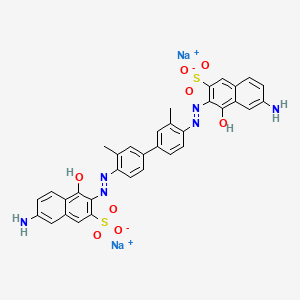
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
